molecular formula C28H44N2O8P2 B14751051 1,5-Bis(dibutylphosphonoformamido)naphthalene CAS No. 2231-13-2

1,5-Bis(dibutylphosphonoformamido)naphthalene

Cat. No.: B14751051
CAS No.: 2231-13-2
M. Wt: 598.6 g/mol
InChI Key: UAYNDWCRPSPOJZ-UHFFFAOYSA-N
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Description

1,5-Bis(dibutylphosphonoformamido)naphthalene is a complex organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two dibutylphosphonoformamido groups attached to the naphthalene ring at the 1 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(dibutylphosphonoformamido)naphthalene typically involves a multi-step process. One common method includes the nucleophilic acyl substitution reaction. The starting material, 1,5-diaminonaphthalene, undergoes a reaction with dibutylphosphonoformic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent any unwanted side reactions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(dibutylphosphonoformamido)naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine in the presence of an oxidizing agent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Bis(dimethyliminium) derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

1,5-Bis(dibutylphosphonoformamido)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Bis(dibutylphosphonoformamido)naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, altering their activity. The dibutylphosphonoformamido groups play a crucial role in these interactions, as they can form hydrogen bonds and other non-covalent interactions with the target molecules. This binding can lead to changes in the conformation and function of the target proteins, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Bis(dibutylphosphonoformamido)naphthalene is unique due to its specific dibutylphosphonoformamido groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic compounds and in applications requiring specific molecular interactions.

Properties

CAS No.

2231-13-2

Molecular Formula

C28H44N2O8P2

Molecular Weight

598.6 g/mol

IUPAC Name

1-dibutoxyphosphoryl-N-[5-(dibutoxyphosphorylcarbonylamino)naphthalen-1-yl]formamide

InChI

InChI=1S/C28H44N2O8P2/c1-5-9-19-35-39(33,36-20-10-6-2)27(31)29-25-17-13-16-24-23(25)15-14-18-26(24)30-28(32)40(34,37-21-11-7-3)38-22-12-8-4/h13-18H,5-12,19-22H2,1-4H3,(H,29,31)(H,30,32)

InChI Key

UAYNDWCRPSPOJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)P(=O)(OCCCC)OCCCC)OCCCC

Origin of Product

United States

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